molecular formula C20H15N3O B2661720 N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide CAS No. 2506-06-1

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide

Cat. No. B2661720
CAS RN: 2506-06-1
M. Wt: 313.36
InChI Key: GDHBUYPYSHHFAU-UHFFFAOYSA-N
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Description

“N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazole is a heterocyclic compound, consisting of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore and is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by medicinal chemists over the last decades . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced . The process consisted of a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H15N3O. It contains a benzene ring fused with a five-membered imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazole derivatives have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Scientific Research Applications

Antimicrobial and Antitumor Activity

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor properties. Studies show that certain analogues exhibit higher activity than standard drugs against organisms like Klebsiella pneumonia and Escherichia coli. Additionally, some compounds demonstrated potent antitumor activity against human colon and cervical cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Palanisamy & Kumaresan, 2013).

Organic Synthesis

The compound and its derivatives have been utilized in the synthesis of polyamides through direct polycondensation methods. A novel activating agent, diphenyl 2,3-dihydro-2-oxo-3-benzothiazolyl phosphate, was used in the synthesis of polyamides from dicarboxylic acids and aromatic diamines. This method showcases the utility of this compound derivatives in facilitating polymer synthesis, offering a route to high-performance materials with potential applications in various industries (Ueda, Kameyama, & Ikeda, 1987).

Materials Science

In the realm of materials science, derivatives of this compound have been explored for their multi-functional smart fluorescent material properties. These materials exhibit sensitivity to external stimuli like heat, pressure, and vapor, which could be harnessed for data processing and sensing applications. The potential for rewritable data recording and sensing for low hydrostatic pressure, explosives, and pH changes opens new avenues for smart materials and environmental monitoring (Mei et al., 2016).

properties

IUPAC Name

N,N-diphenylbenzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(22-15-21-18-13-7-8-14-19(18)22)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHBUYPYSHHFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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